N-benzyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
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Overview
Description
N-benzyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound features a benzyl group, an oxadiazole ring, and a phenoxyacetamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves a multi-step process. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The phenoxyacetamide moiety is then introduced through nucleophilic substitution reactions involving phenols and acylating agents . Finally, the benzyl group is attached via alkylation reactions using benzyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride, benzyl halides, and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-benzyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like lipoxygenase by binding to their active sites, thereby preventing the formation of pro-inflammatory compounds . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides
- 2-phenylbenzimidazoles
- 3-benzyl-5-oxa-1,2,4-triazoles
Uniqueness
N-benzyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C23H19N3O3 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-benzyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(24-15-17-8-3-1-4-9-17)16-28-20-13-7-12-19(14-20)22-25-23(29-26-22)18-10-5-2-6-11-18/h1-14H,15-16H2,(H,24,27) |
InChI Key |
PATMJMVTAHPOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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